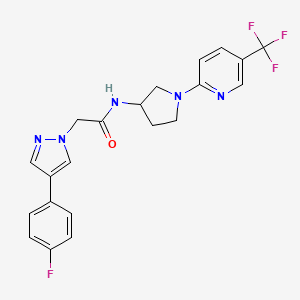

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

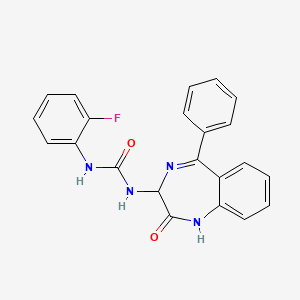

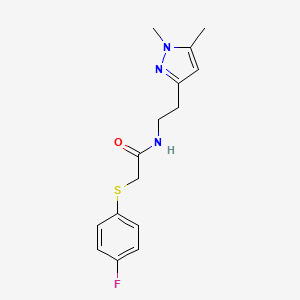

The compound is a derivative of 2-aryl-2-(pyridin-2-yl)acetamides, which have been studied for their anticonvulsant activity. These compounds have shown broad activity in various animal models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests, as well as in models of pharmacoresistant seizures like the 6 Hz and kindling models . The structure-activity relationship (SAR) analysis indicates that high activity is associated with unsubstituted phenyl derivatives or those with ortho- and meta- substituents on the phenyl ring .

Synthesis Analysis

The synthesis of related 2-aryl-2-(pyridin-2-yl)acetamides involves a redesign of the cardiotoxic sodium channel blocker Disopyramide (DISO). These compounds are designed to preserve the ability to inhibit voltage-gated sodium currents, which is essential for their anticonvulsant properties, while significantly reducing cardiac toxicity . Although the exact synthesis of the specific compound is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. The presence of a phenyl ring and a pyridin-2-yl group is essential for the anticonvulsant activity, as indicated by the SAR trends . The specific substituents on the phenyl ring, such as the 4-fluorophenyl group, are likely to influence the potency and selectivity of the compound for its biological targets.

Chemical Reactions Analysis

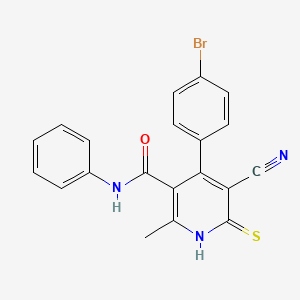

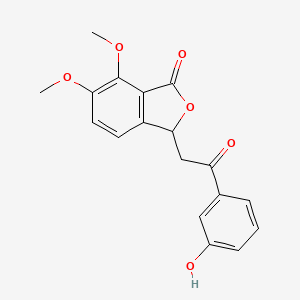

The chemical reactions involved in the synthesis of related compounds include one-pot multi-component reactions, which are efficient for creating complex molecules like acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines . These reactions typically involve the condensation of an aldehyde with other reagents such as dimedone or 5-methyl-2,4-dihydro-3H-pyrazol-3-one at reflux . The tri-substituted methanes (TRSMs) are synthesized through reactions with 6-aminothiouracil and 4-hydroxycoumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, the structural data and the presence of specific functional groups such as the trifluoromethyl group and the pyrrolidinyl group suggest that these compounds would have distinct physicochemical characteristics that affect their solubility, stability, and ability to cross biological membranes, which are important for their pharmacokinetic profiles and anticonvulsant activity .

properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N5O/c22-17-4-1-14(2-5-17)15-9-27-30(11-15)13-20(31)28-18-7-8-29(12-18)19-6-3-16(10-26-19)21(23,24)25/h1-6,9-11,18H,7-8,12-13H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCSWGATZABELH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)C4=NC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]but-2-ynamide](/img/structure/B2548888.png)

![1-(3-methoxypropyl)-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2548891.png)

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid](/img/structure/B2548893.png)

![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B2548897.png)